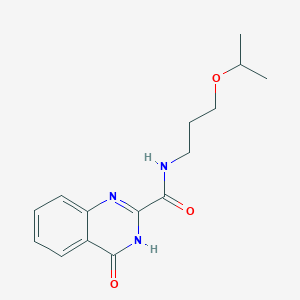
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide (PTQC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQC is a heterocyclic compound that contains a thiazole ring, a quinoline ring, and a carboxamide group. The compound has been synthesized using various methods and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. The compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and apoptosis. The compound has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one limitation is that the compound has not been extensively studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound, including its effects on various enzymes and proteins involved in cell growth and proliferation. Another direction is to study the pharmacokinetic properties of the compound to determine its potential as a drug candidate. Additionally, the development of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide analogs may lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various carboxylic acids. Another method involves the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various isocyanates. The synthesis of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been reported in several scientific journals, and the compound has been synthesized using various modifications of these methods.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its biological activities, including its potential as an anticancer agent. Studies have shown that 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZGRKXEVQUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)

![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)
![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)

![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)
![N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)